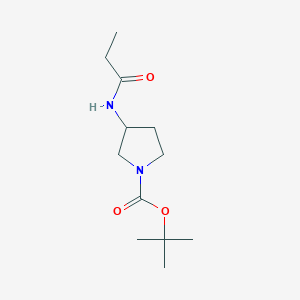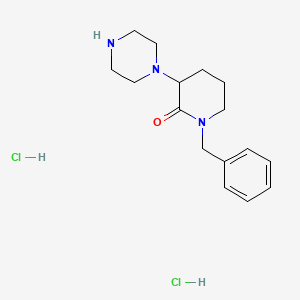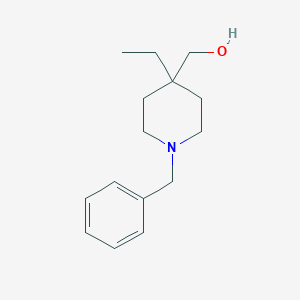
(1-Benzyl-4-ethylpiperidin-4-yl)methanol
Vue d'ensemble
Description
“(1-Benzyl-4-ethylpiperidin-4-yl)methanol” is a chemical compound with the molecular formula C15H23NO. It has a molecular weight of 233.35 .
Synthesis Analysis
Piperidones, such as “(1-Benzyl-4-ethylpiperidin-4-yl)methanol”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The InChI code for “(1-Benzyl-4-ethylpiperidin-4-yl)methanol” is 1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3 .
Physical And Chemical Properties Analysis
The storage temperature and other physical and chemical properties are not specified in the available resources .
Applications De Recherche Scientifique
Synthesis and Catalysis
A study by Alvarez-Ibarra et al. (2010) discusses the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid, which serve as novel chiral ligands for catalytic addition reactions. These compounds demonstrate unique behavior in stereocontrol, highlighting the role of substituents and metal-alkoxide catalysts in enantioselectivity and catalytic activity. This research presents a model for preparing related 2-piperidinylmethanols and explores their application in asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Molecular Structure Analysis
Research by Revathi et al. (2015) on the crystal structure of a related compound demonstrates the molecular arrangement and interaction within the crystal lattice. This analysis provides insight into the molecular geometry and potential intermolecular interactions, which can be crucial for understanding reactivity and synthesis pathways (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Environmental and Green Chemistry
Ágai et al. (2004) developed a scalable and environmentally benign synthesis method for benzylpiperidines. This method emphasizes the importance of temperature, acidity, and substrate structure in achieving selective synthesis, showcasing an approach towards greener synthesis pathways (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).
Advanced Materials and Catalysis
A study by Ma et al. (2017) investigates corrosion inhibitors for mild steel, providing a foundation for applications in materials science and engineering. While not directly related to "(1-Benzyl-4-ethylpiperidin-4-yl)methanol," it shows the broader context of research in related chemical compounds and their practical applications (Ma, Qi, He, Tang, & Lu, 2017).
Propriétés
IUPAC Name |
(1-benzyl-4-ethylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRNKJKBPFAPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-ethylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)
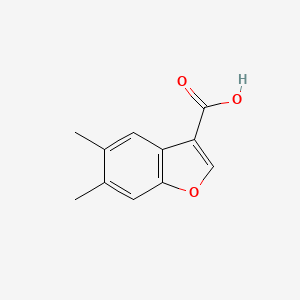
amine hydrochloride](/img/structure/B1378739.png)


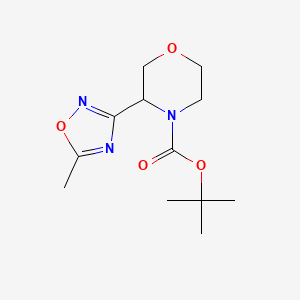
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)
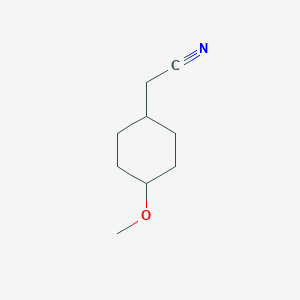

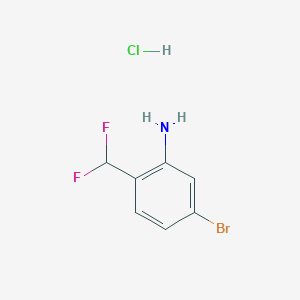
![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
